molecular formula C18H24N2O B4828609 N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA

N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA

Cat. No.: B4828609
M. Wt: 284.4 g/mol
InChI Key: RWKAOBPOEBLVGC-UHFFFAOYSA-N
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Description

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA is a complex organic compound that features a cyclohexenyl group and an indene moiety linked by an ethyl chain and a urea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with 2,3-dihydro-1H-indene-5-isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and polymers with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Cyclohexenyl)ethylamine: A related compound with a similar cyclohexenyl group.

    N-[2-(1-Cyclohexen-1-yl)ethyl]-4-methoxybenzeneacetamide: Another compound with a similar ethyl linkage and cyclohexenyl group.

Uniqueness

N-[2-(1-CYCLOHEXENYL)ETHYL]-N’-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA is unique due to the presence of both the cyclohexenyl and indene moieties, which confer distinct structural and functional properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

1-[2-(cyclohexen-1-yl)ethyl]-3-(2,3-dihydro-1H-inden-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O/c21-18(19-12-11-14-5-2-1-3-6-14)20-17-10-9-15-7-4-8-16(15)13-17/h5,9-10,13H,1-4,6-8,11-12H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKAOBPOEBLVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA
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N-[2-(1-CYCLOHEXENYL)ETHYL]-N'-(2,3-DIHYDRO-1H-INDEN-5-YL)UREA

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